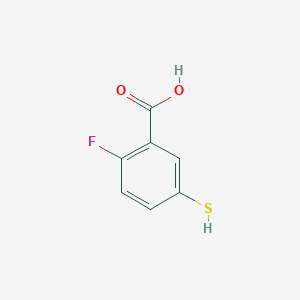

2-Fluoro-5-sulfanylbenzoic acid

Description

Strategic Importance of Fluorinated Benzoic Acid Scaffolds in Organic Synthesis

Fluorinated benzoic acids are a privileged class of compounds in organic synthesis, primarily due to the profound effects that fluorine substitution can have on the physicochemical properties of a molecule. The introduction of a fluorine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often crucial for enhancing the efficacy and pharmacokinetic profiles of drug candidates. globalscientificjournal.comnih.gov

The presence of the benzoic acid moiety provides a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as esterification and amidation, allowing for its incorporation into larger, more complex molecular architectures. globalscientificjournal.com This reactivity makes fluorinated benzoic acids valuable intermediates in the synthesis of a wide range of biologically active compounds, including antimicrobial and anticancer agents. globalscientificjournal.comnih.gov For instance, derivatives of fluorobenzoic acid have been investigated as potential treatments for Alzheimer's disease and as potent cholinesterase inhibitors. nih.govnih.gov

Unique Chemical Properties Conferred by the Sulfanyl (B85325) Moiety in Molecular Design

The sulfanyl (thiol or mercapto) group is a highly reactive and versatile functional group that imparts a unique set of chemical properties to a molecule. Thiols are known to be excellent nucleophiles, readily participating in a variety of chemical reactions. cymitquimica.com One of their most notable characteristics is the ability to form disulfide bonds through oxidation, a reversible process that is crucial in many biological systems. cymitquimica.com

Overview of Research Trajectories for Fluorobenzoic Acid Derivatives

The field of fluorobenzoic acid derivatives is an active area of research with several promising trajectories. A significant focus is on the development of novel therapeutic agents. For example, researchers are exploring the synthesis of new fluorobenzoic acid derivatives as potential antimicrobial and anticancer agents. globalscientificjournal.comkashanu.ac.ir Studies have shown that certain derivatives of thiosalicylic acid, a related class of compounds, exhibit antimicrobial properties. researchgate.net

Another important research direction is the use of fluorinated benzoic acids to improve the properties of existing drugs. By incorporating a fluorinated benzoic acid moiety, it is possible to enhance the solubility and permeability of poorly absorbed drugs. scbt.com Additionally, fluorobenzoic acid derivatives are being investigated for their potential in materials science, where their unique electronic properties can be harnessed for the development of new functional materials. lookchem.com The synthesis of novel derivatives of 4-fluorobenzoic acid has been explored for their potential as bioactive compounds. globalscientificjournal.com

Chemical and Physical Properties of 2-Fluoro-5-sulfanylbenzoic acid

| Property | Value | Reference |

| Synonyms | 5-Fluoro-2-mercaptobenzoic acid, 5-Fluoro-2-thiobenzoic acid | cymitquimica.comchemicalbook.com |

| CAS Number | 120121-07-5 | scbt.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₅FO₂S | scbt.comsigmaaldrich.com |

| Molecular Weight | 172.18 g/mol | scbt.comsigmaaldrich.com |

| Melting Point | 137-142 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | Not explicitly found | |

| Solubility | Not explicitly found |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMTWWJCXRZJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Fluoro 5 Sulfanylbenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's reactivity, allowing for a variety of modifications at this position.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-Fluoro-5-sulfanylbenzoic acid readily undergoes esterification and amidation, two fundamental transformations in organic chemistry.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. youtube.com For fluorinated aromatic carboxylic acids, specialized conditions can enhance efficiency. Microwave-assisted organic synthesis (MAOS) in a sealed vessel, for instance, has been shown to accelerate esterification reactions, significantly reducing reaction times compared to conventional heating. usm.my Another modern approach involves the use of heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, which can effectively catalyze the methylation of fluorinated benzoic acids using methanol, offering a high-yield and time-efficient alternative to traditional derivatizing agents. rsc.org

Table 1: Representative Esterification Reactions

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Fluoro-5-sulfanylbenzoic acid | Methanol, H₂SO₄ (cat.), Heat | Methyl 2-fluoro-5-sulfanylbenzoate | youtube.com |

| 2-Fluoro-5-sulfanylbenzoic acid | Ethanol, H₂SO₄ (cat.), Microwave Irradiation | Ethyl 2-fluoro-5-sulfanylbenzoate | usm.my |

| 2-Fluoro-5-sulfanylbenzoic acid | Methanol, UiO-66-NH₂ catalyst | Methyl 2-fluoro-5-sulfanylbenzoate | rsc.org |

Amidation: The formation of amides from 2-Fluoro-5-sulfanylbenzoic acid is another key transformation, often employed in the synthesis of biologically active molecules. This reaction typically involves activating the carboxylic acid followed by the addition of an amine. Common activating agents include peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This method is known for its efficiency and compatibility with a wide range of functional groups, making it suitable for the synthesis of complex amide derivatives. ossila.com

Table 2: Representative Amidation Reactions

| Reactant | Reagents/Conditions | Product Example | Reference |

|---|---|---|---|

| 2-Fluoro-5-sulfanylbenzoic acid | Ammonia, HATU, Base (e.g., DIPEA) | 2-Fluoro-5-sulfanylbenzamide | ossila.com |

| 2-Fluoro-5-sulfanylbenzoic acid | Aniline, DCC, DMAP | 2-Fluoro-N-phenyl-5-sulfanylbenzamide | Generic Method |

Carboxylic Acid Reduction and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol, (2-fluoro-5-sulfanylphenyl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The resulting benzylic alcohol is a versatile intermediate that can undergo further reactions. For example, it can be oxidized under controlled conditions to form the corresponding aldehyde (2-fluoro-5-sulfanylbenzaldehyde) or further to the carboxylic acid. It can also be converted into an alkyl halide, providing a handle for nucleophilic substitution reactions.

Transformations of the Sulfanyl (B85325) Group

The sulfanyl (-SH) group offers a second site for diverse chemical modifications, from oxidation to the formation of new carbon-sulfur bonds.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the sulfanyl group can exist in various oxidation states. Controlled oxidation yields the corresponding sulfoxide, 2-Fluoro-5-(sulfinyl)benzoic acid. Further oxidation under more vigorous conditions produces the sulfone, 2-Fluoro-5-(sulfonyl)benzoic acid. Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). The resulting sulfoxides and sulfones have distinct chemical properties and are important functional groups in medicinal chemistry. uni.lubiosynth.com

Table 3: Oxidation of the Sulfanyl Group

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Fluoro-5-sulfanylbenzoic acid | H₂O₂, Acetic Acid (Controlled) | 2-Fluoro-5-(sulfinyl)benzoic acid | General Method |

| 2-Fluoro-5-sulfanylbenzoic acid | Excess H₂O₂, Heat or m-CPBA (2 equiv.) | 2-Fluoro-5-(sulfonyl)benzoic acid | uni.lubiosynth.com |

Formation of Thioether Linkages and Analogues

The sulfanyl group is nucleophilic, especially after deprotonation to the thiolate anion, and readily participates in reactions to form thioethers (sulfides). A standard method is the S-alkylation with alkyl halides in the presence of a base. More advanced, modern methods include nickel-catalyzed decarbonylative thioetherification, which can couple carboxylic acids directly with thiols, showcasing the broad applicability of this functional group in C-S bond formation. researchgate.net

Table 4: Thioether Formation Reactions

| Reactant | Reagents/Conditions | Product Example | Reference |

|---|---|---|---|

| 2-Fluoro-5-sulfanylbenzoic acid | 1. NaOH or K₂CO₃ 2. Methyl iodide (CH₃I) | 2-Fluoro-5-(methylthio)benzoic acid | General Method |

| 2-Fluoro-5-sulfanylbenzoic acid | Benzyl bromide, Base (e.g., Et₃N) | 5-((Benzylthio)methyl)-2-fluorobenzoic acid | General Method |

Controlled Disulfide Bond Formation

Two molecules of 2-Fluoro-5-sulfanylbenzoic acid can be joined via an oxidative coupling of their sulfanyl groups to form a disulfide bridge. This results in the dimeric product, 5,5'-disulfanediylbis(2-fluorobenzoic acid). This reaction can be promoted by mild oxidizing agents such as iodine (I₂), hydrogen peroxide, or even atmospheric oxygen, often catalyzed by trace metal ions. nih.gov This process of forming disulfide bonds is a fundamental reaction in chemistry and biology. wikipedia.orgnih.gov The reaction can be precisely controlled, and methods exist for creating both symmetrical and unsymmetrical disulfides. organic-chemistry.org

Table 5: Disulfide Bond Formation

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Fluoro-5-sulfanylbenzoic acid (2 equiv.) | I₂, Base or Air (O₂), Metal catalyst (e.g., Fe³⁺) | 5,5'-Disulfanediylbis(2-fluorobenzoic acid) | nih.govnih.gov |

Reactions Involving the Aromatic Ring and Fluorine Substituent

The electronic properties of the substituents on the benzene (B151609) ring are crucial in determining its reactivity towards both nucleophilic and electrophilic attack. The fluorine atom, being highly electronegative, and the carboxylic acid group are electron-withdrawing, deactivating the ring towards electrophilic substitution. Conversely, these groups, particularly the fluorine atom, activate the ring for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org In the case of 2-Fluoro-5-sulfanylbenzoic acid, the fluorine atom is positioned ortho to the strongly electron-withdrawing carboxylic acid group, making the C-F bond susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is essential for stabilizing this intermediate and facilitating the reaction. libretexts.orgmasterorganicchemistry.com

The fluorine atom is an excellent leaving group in SNAr reactions. While seemingly counterintuitive based on bond strength, its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and prone to nucleophilic attack. The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the fluorine atom in activated aryl fluorides, leading to a diverse range of derivatives. For instance, in related fluoro-benzoic acid systems, such as 2-fluoro-5-nitrobenzoic acid, the fluorine atom readily undergoes SNAr with the hydroxyl group of aminophenols to form dibenz[b,f]oxazepin-11(10H)-ones. sigmaaldrich.com Similarly, reactions with organolithium and Grignard reagents have been shown to displace ortho-fluoro or methoxy (B1213986) groups in unprotected benzoic and naphthoic acids. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product Type | Reference Example |

| Alcohols/Phenols | Aryl Ethers | Displacement of fluorine in 2-fluoro-5-nitrobenzoic acid by 2-aminophenols. sigmaaldrich.com |

| Amines | Anilines | Reaction of amines with 2,4-dinitrofluorobenzene (Sanger's reagent). libretexts.org |

| Organolithium Reagents | Alkylated/Arylated Benzoic Acids | Displacement of ortho-fluoro groups in unprotected naphthoic acids. researchgate.net |

| Grignard Reagents | Alkylated/Arylated Benzoic Acids | Displacement of ortho-fluoro groups in unprotected naphthoic acids. researchgate.net |

Electrophilic Aromatic Substitution on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. lumenlearning.comlibretexts.org The substituents already present on the ring direct the position of the incoming electrophile and affect the reaction rate. In 2-Fluoro-5-sulfanylbenzoic acid, both the fluorine atom and the carboxylic acid group are deactivating meta-directors. The sulfanyl group, however, is an ortho, para-director and an activating group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For nitration, a mixture of nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.comlibretexts.org Halogenation can be achieved with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like iron(III) halides (FeBr₃, FeCl₃). lumenlearning.comlibretexts.org Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.comlibretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -COOH | Deactivating | Meta |

| -F | Deactivating | Ortho, Para (but deactivating overall) |

| -SH | Activating | Ortho, Para |

Given the competing directing effects, a mixture of products is possible, and the specific reaction conditions would need to be carefully controlled to achieve selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comrsc.org These reactions typically involve an organic halide or triflate and an organometallic coupling partner in the presence of a palladium catalyst and a ligand. youtube.com

2-Fluoro-5-sulfanylbenzoic acid possesses a C-F bond which is generally less reactive in palladium-catalyzed cross-coupling compared to C-Cl, C-Br, or C-I bonds. However, advancements in catalyst design have enabled the use of aryl fluorides in these transformations. nih.gov The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The thiol group (-SH) can also participate in palladium-catalyzed cross-coupling reactions. For example, palladium-catalyzed arylation of sulfenate anions, which can be generated from thiols, allows for the synthesis of unsymmetrical aromatic sulfoxides. nih.gov

Furthermore, the carboxylic acid group can be converted to other functional groups that are amenable to cross-coupling. For instance, conversion to an aryl halide or triflate would provide another handle for these reactions.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Product Type | Notes |

| Organoboron Reagents (e.g., boronic acids) | Suzuki Coupling | Biaryls | Requires specific ligands for C-F activation. youtube.com |

| Organotin Reagents | Stille Coupling | Biaryls | Can be used with aryl halides. rsc.org |

| Amines | Buchwald-Hartwig Amination | Aryl Amines | Two specific ligands, BrettPhos and RuPhos, have shown wide applicability. rsc.org |

| Alcohols/Phenols | Buchwald-Hartwig Etherification | Aryl Ethers | Forms C-O bonds. |

| Organozinc Reagents | Negishi Coupling | Biaryls | Can be used for the cross-coupling of perfluoroarenes. nih.gov |

The specific choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and depends on the nature of the coupling partners.

Computational Chemistry and Spectroscopic Characterization of 2 Fluoro 5 Sulfanylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules like 2-Fluoro-5-sulfanylbenzoic acid. By calculating the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insight into the molecule's reactivity. uwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For substituted benzoic acids, these orbitals are often delocalized across the aromatic ring and the carboxyl group. uwosh.eduyoutube.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a framework for predicting how the molecule will interact in a chemical reaction. A study on benzoic acid has shown the utility of these descriptors.

Table 1: Key Reactivity Indices Derived from DFT

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when a molecule accepts an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

The distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map, is also a key output of DFT calculations. uwosh.edu For 2-Fluoro-5-sulfanylbenzoic acid, the electronegative fluorine and oxygen atoms would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while the acidic proton and the sulfanyl (B85325) proton would be in regions of positive potential (blue), marking them as likely sites for nucleophilic interaction. uwosh.edu

Quantum chemical calculations, particularly using DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions involving 2-Fluoro-5-sulfanylbenzoic acid and its derivatives. acs.org This allows for the detailed elucidation of reaction mechanisms by identifying intermediates, and most importantly, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. tcichemicals.com

For reactions such as esterification, amidation, or electrophilic aromatic substitution, DFT can be used to model the step-by-step process. numberanalytics.com For instance, in an electrophilic substitution on the aromatic ring, calculations can determine whether the incoming electrophile will preferentially add to the positions ortho, meta, or para to the existing substituents by comparing the activation energies of the corresponding transition states. The electron-withdrawing nature of the fluorine and carboxyl groups, and the properties of the sulfanyl group, would all influence this regioselectivity. numberanalytics.com

Computational studies have successfully elucidated mechanisms for various reactions, including the decarboxylative bromination of aromatic carboxylic acids, by identifying key transition states. rsc.orgnih.gov Similarly, the mechanism for the fluorination of aromatic compounds has been studied theoretically, suggesting a preference for a single electron transfer (SET) mechanism over an SN2 pathway. rsc.org These computational approaches can be applied to predict the outcomes and optimize conditions for reactions involving 2-Fluoro-5-sulfanylbenzoic acid.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of 2-Fluoro-5-sulfanylbenzoic acid, including its conformational flexibility and how it interacts with other molecules over time. ucl.ac.uk These simulations model the molecule's movements by solving Newton's equations of motion, offering insights that are complementary to the static picture provided by quantum calculations. nih.gov

For a molecule like 2-Fluoro-5-sulfanylbenzoic acid, MD simulations can explore the rotational freedom around the C-C bond connecting the carboxyl group to the ring and the C-S bond of the sulfanyl group. This helps identify the most stable conformations and the energy barriers between them. Unbiased MD simulations have been used to investigate the self-association of substituted benzoic acids in various solvents, revealing the formation of hydrogen-bonded dimers and other associates. ucl.ac.ukacs.org

MD simulations are particularly powerful for studying intermolecular interactions. In a condensed phase or solution, a 2-Fluoro-5-sulfanylbenzoic acid molecule will interact with its neighbors through a combination of forces, including:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic cyclic dimers, a common feature for benzoic acids. researchgate.netunimi.it The sulfanyl group can also participate as a weaker hydrogen bond donor.

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction influenced by the substituents. Perfluorination of aromatic rings is known to alter these stacking interactions significantly. nih.govresearchgate.netrsc.org

By simulating a system of many molecules, MD can predict macroscopic properties and provide a detailed picture of the structural organization in solution or in the solid state. unimi.it

Advanced Spectroscopic Techniques for Structural Elucidation (Focus on methodology, not specific data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. For a compound like 2-Fluoro-5-sulfanylbenzoic acid, multinuclear NMR experiments are particularly informative.

Fluorine-19 (¹⁹F) NMR: The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making ¹⁹F NMR a highly sensitive and powerful tool for analyzing organofluorine compounds. numberanalytics.comnumberanalytics.com The methodology centers on several key aspects:

Chemical Shift: The ¹⁹F chemical shift is extremely sensitive to the electronic environment, covering a very wide range. This high sensitivity allows for the clear distinction between fluorine atoms in slightly different chemical surroundings. numberanalytics.com

Spin-Spin Coupling: ¹⁹F nuclei couple to other active nuclei (like ¹H and ¹³C), providing valuable information about molecular connectivity. The magnitudes of these coupling constants (J-coupling) depend on the number of bonds separating the nuclei and their spatial orientation.

Advanced Experiments: Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation), can be used to establish correlations between fluorine atoms and protons in the molecule, which is crucial for unambiguous signal assignment. rsc.org This ¹⁹F-centered NMR approach is powerful for elucidating structures, even in complex mixtures. nih.govrsc.org

Sulfur-33 (³³S) NMR: ³³S NMR spectroscopy is significantly more challenging due to the nuclear properties of the ³³S isotope. northwestern.edu

Nuclear Properties: ³³S has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). northwestern.eduhuji.ac.il The quadrupolar moment interacts with local electric field gradients, leading to very broad resonance signals, often several kilohertz wide, which severely diminishes sensitivity. huji.ac.il

Methodological Challenges: The broad lines and low sensitivity are major hurdles. northwestern.edu For covalent organosulfur compounds, the spectral widths can be enormous. rsc.org Overcoming these challenges often requires specialized techniques such as solid-state NMR, isotopic enrichment, and experiments at very high or very low magnetic fields (field-swept NMR) to manage the large quadrupolar interactions. rsc.orgmdpi.comresearchgate.net Due to these difficulties, ³³S NMR is not a routine technique for structural characterization of compounds like 2-Fluoro-5-sulfanylbenzoic acid.

Table 2: Comparison of ¹⁹F and ³³S NMR Methodologies

| Parameter | ¹⁹F NMR | ³³S NMR |

| Natural Abundance | 100% | 0.76% |

| Nuclear Spin (I) | 1/2 | 3/2 |

| Quadrupolar Moment | None | Yes |

| Typical Signal Width | Narrow | Very Broad |

| Sensitivity | High | Very Low |

| Common Application | Routine structural elucidation | Specialized research, challenging for covalent compounds |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The resulting spectrum serves as a unique "molecular fingerprint" that can be used for identification and structural analysis. The selection rules for the two techniques differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. ksu.edu.saacs.org For a non-centrosymmetric molecule, many vibrations will be active in both IR and Raman, but their intensities will often differ significantly. acs.org

For 2-Fluoro-5-sulfanylbenzoic acid, specific functional groups give rise to characteristic bands in the vibrational spectra. The analysis involves identifying these group frequencies.

Carboxylic Acid Group (-COOH): This group has several distinct vibrations. The O-H stretch is typically a very broad and strong band in the IR spectrum, often centered around 3000 cm⁻¹. researchgate.net The carbonyl (C=O) stretch is a very strong, sharp band in the IR, usually found between 1700-1750 cm⁻¹ for aromatic acids. researchgate.net The formation of hydrogen-bonded dimers significantly affects the positions of these bands.

Aromatic Ring (C₆H₃): The C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a group of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (in the 700-900 cm⁻¹ range) are often characteristic of the substitution pattern on the ring.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is typically very strong in the IR spectrum and appears in the 1000-1300 cm⁻¹ region.

Sulfanyl Group (-SH): The S-H stretching vibration is typically a weak band in the IR spectrum, appearing around 2550-2600 cm⁻¹. The C-S stretching vibration is also generally weak and falls in the 600-800 cm⁻¹ range.

Computational methods, such as DFT, are frequently used to calculate the vibrational frequencies and intensities. researchgate.netresearchgate.net These theoretical spectra, when properly scaled, can be compared with experimental IR and Raman data to aid in the complete assignment of the observed vibrational modes. researchgate.net

Solvation Models and Their Impact on Chemical Transformations

The chemical behavior of a solute is profoundly influenced by its solvent environment. In the realm of computational chemistry, solvation models are essential tools for simulating the effects of a solvent on the structure, properties, and reactivity of molecules like 2-Fluoro-5-sulfanylbenzoic acid and its derivatives. The choice of solvation model can significantly impact the accuracy of predicted chemical transformations, such as acid-base equilibria and reaction mechanisms.

Solvation models can be broadly categorized into two main types: explicit and implicit models. Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach offers a high level of detail, capturing specific solute-solvent interactions like hydrogen bonding. However, the computational cost of explicitly modeling a large number of solvent molecules is substantial, often limiting its application to smaller systems or shorter simulation times.

On the other hand, implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. ub.edu This method simplifies the system by averaging the effect of the solvent over the solute's surface, making it computationally much less expensive. acs.org Popular implicit solvation models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). ub.educhemrxiv.org While computationally efficient, implicit models may not always capture the nuances of specific solute-solvent interactions that can be critical for certain chemical processes. researchgate.net

A hybrid approach, known as a microsolvation or cluster-continuum model, combines the two methods by explicitly modeling a few solvent molecules in the immediate vicinity of the solute (the first solvation shell) while treating the bulk solvent as a continuum. This can provide a balance between accuracy and computational cost.

The impact of the chosen solvation model is particularly evident in the prediction of acid dissociation constants (pKa). The pKa is a measure of a compound's acidity in a specific solvent and is highly dependent on the differential solvation of the neutral acid and its conjugate base. Computational studies on substituted benzoic acids have demonstrated that different solvation models can yield varying pKa predictions. For instance, the accuracy of pKa predictions for a series of carboxylic acids was found to be highly dependent on the combination of the density functional theory (DFT) method and the solvation model used. researchgate.net

The following interactive table presents experimental pKa values for benzoic acid and several of its substituted derivatives in water. While direct computational studies on 2-Fluoro-5-sulfanylbenzoic acid are not widely available, this data illustrates the influence of different substituents on acidity. Computational chemists aim to reproduce these experimental values and predict the pKa of novel compounds by employing appropriate solvation models. The choice of model would be critical in accurately capturing the electronic effects of the fluorine and sulfanyl groups on the acidity of the carboxylic acid in 2-Fluoro-5-sulfanylbenzoic acid.

Table 1: Experimental pKa Values of Selected Substituted Benzoic Acids in Water

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| o-Hydroxybenzoic acid | 2.97 |

| m-Hydroxybenzoic acid | 4.06 |

| p-Hydroxybenzoic acid | 4.48 |

| 2-Mercaptobenzoic acid | 3.50 |

| 2-Aminobenzoic acid | 4.78 |

Data sourced from NIST oup.com

Beyond acidity, solvation models are crucial for studying the mechanisms of chemical reactions in solution. For example, in studying the reaction of benzoic acid with radicals in the atmosphere, computational models that incorporate solvent effects are necessary to accurately determine reaction pathways and energy barriers. nih.gov The solvent can influence the stability of reactants, products, and transition states, thereby altering the kinetics and thermodynamics of the reaction. For instance, polar solvents might preferentially stabilize charged intermediates, favoring certain reaction pathways over others.

Applications As a Versatile Chemical Building Block in Advanced Organic Synthesis

Scaffold for Heterocyclic Compound Synthesis

Synthesis of Oxadiazole and Thiadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties are privileged scaffolds in medicinal chemistry and materials science. 2-Fluoro-5-sulfanylbenzoic acid serves as an excellent precursor for derivatives of these heterocycles through well-established synthetic pathways.

The general synthesis of 1,3,4-oxadiazoles from a benzoic acid derivative first involves its conversion to the corresponding acid hydrazide. nih.govresearchgate.net For 2-Fluoro-5-sulfanylbenzoic acid, this would be achieved by esterification followed by reaction with hydrazine (B178648) hydrate. This key intermediate, 2-fluoro-5-sulfanylbenzoyl hydrazide, can then undergo cyclodehydration with various reagents to form the oxadiazole ring. nih.gov For instance, reaction with an aldehyde would yield a hydrazone, which can be oxidatively cyclized to a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Similarly, for the synthesis of 1,3,4-thiadiazoles, the benzoic acid moiety is the starting point. A common method involves the reaction of the acid with thiosemicarbazide (B42300) in the presence of a strong acid or a dehydrating agent like phosphorus oxychloride (POCl₃), which facilitates the cyclization to form a 2-amino-5-aryl-1,3,4-thiadiazole derivative. dergipark.org.trjocpr.comnih.gov Alternatively, the pre-formed acid hydrazide can be reacted with a thiocarbonyl source, such as carbon disulfide in a basic medium, to generate the thiadiazole ring. ajol.info

Table 1: General Synthetic Routes to Oxadiazoles and Thiadiazoles

| Heterocycle | Key Intermediate from Starting Acid | Typical Reagents for Cyclization |

|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide | Dehydrating agents (POCl₃, P₂O₅), Aldehydes followed by oxidation |

| 1,3,4-Thiadiazole | Benzoic Acid or Acid Hydrazide | Thiosemicarbazide/POCl₃, Carbon Disulfide/KOH |

This table provides a generalized overview of synthetic strategies.

Construction of Polycyclic Heterocycles and Benzoxazepinones

The reactivity of the fluorine atom at the ortho position to the carboxylic acid is particularly useful for constructing fused ring systems through intramolecular nucleophilic aromatic substitution (SNAr). This strategy is notably employed in the synthesis of benzoxazepinones, a class of compounds with potential biological activities.

Drawing an analogy from the synthesis using 2-fluoro-5-methylbenzoic acid, a plausible route begins with the amidation of 2-Fluoro-5-sulfanylbenzoic acid with an appropriate amino alcohol. In the presence of a base, the hydroxyl group of the side chain can then act as an intramolecular nucleophile, displacing the activated fluorine atom to form the seven-membered oxazepine ring fused to the benzene (B151609) core. The sulfanyl (B85325) group at position 5 remains available for further functionalization of the resulting polycyclic structure.

Routes to Pyrimidinone Derivatives

Pyrimidinone derivatives are another important class of heterocycles with diverse applications. The synthesis of these compounds can also be approached using 2-Fluoro-5-sulfanylbenzoic acid as a key building block. While specific examples are not prevalent, general methods for pyrimidinone synthesis can be adapted. For instance, the conversion of the benzoic acid into an amide, followed by reaction with a β-keto ester or a similar 1,3-dielectrophile, is a common strategy for constructing the pyrimidinone ring. The fluorine atom can influence the reactivity of the intermediates, while the sulfanyl group offers a site for later-stage modification of the final product. A patent describing the synthesis of amino pyrimidine (B1678525) derivatives from a related 2-fluorobenzoic acid highlights the utility of this scaffold in accessing complex heterocyclic systems. google.com

Integration into Polymeric Materials

The unique combination of a polymerizable group (the carboxylic acid or its derivatives) and functional substituents (fluoro and sulfanyl groups) makes 2-Fluoro-5-sulfanylbenzoic acid an attractive monomer for the synthesis of advanced polymeric materials.

Synthesis of Fluorinated Polymers

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy. rsc.org 2-Fluoro-5-sulfanylbenzoic acid can be incorporated into polymer chains to create materials with these desirable properties.

The synthetic approach would typically involve converting the carboxylic acid into a more readily polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) ester, or a vinyl or styrenic derivative. Radical polymerization of such a monomer would lead to a fluorinated polymer with pendant sulfanyl groups. researchgate.netnih.gov Alternatively, the benzoic acid could be converted to its acid chloride derivative, which can then be used in polycondensation reactions with diol or diamine comonomers to produce fluorinated polyesters or polyamides, respectively.

Table 2: Potential Polymerization Strategies

| Monomer Derivative | Polymerization Method | Resulting Polymer Class |

|---|---|---|

| Acrylate/Methacrylate Ester | Radical Polymerization | Polyacrylates |

This table outlines potential pathways for polymer synthesis.

Modulation of Macromolecular Architectures

The sulfanyl (–SH or thiol) group is a particularly powerful tool for controlling polymer architecture and properties post-polymerization. msesupplies.com Thiol groups can be readily oxidized to form disulfide bonds (–S–S–). This reaction can be used to create cross-links between polymer chains, transforming a linear, soluble thermoplastic material into a robust, insoluble thermoset network. This cross-linking ability is fundamental in the design of self-healing materials, where the reversible nature of the disulfide bond can be exploited. msesupplies.com

Furthermore, the sulfanyl group can be oxidized to higher oxidation states, such as sulfinyl (–SO–) or sulfonyl (–SO₂–) groups. nih.gov Introducing highly polar sulfonyl groups into a polymer is known to significantly increase its dielectric constant, making such materials interesting for applications in electronics and energy storage. acs.orgnih.gov Therefore, the sulfanyl moiety derived from 2-Fluoro-5-sulfanylbenzoic acid acts as a latent functional handle, allowing for the precise modulation of the final polymer's architecture and physical properties through controlled post-polymerization modifications.

Precursor for Complex Molecular Architectures in Pharmacological Research

The inherent functionalities of 2-fluoro-5-sulfanylbenzoic acid offer a strategic starting point for the synthesis of complex molecules with potential pharmacological relevance. The interplay between the carboxyl group, the thiol moiety, and the fluorine atom allows for a diverse range of chemical modifications, enabling the construction of novel molecular frameworks.

Design of Novel Chemical Scaffolds and Ligands

The development of new chemical scaffolds is a cornerstone of medicinal chemistry, providing the foundation for novel therapeutic agents. The structure of 2-fluoro-5-sulfanylbenzoic acid is well-suited for the generation of diverse heterocyclic systems and other complex architectures. The carboxylic acid group can be readily converted to amides, esters, or other derivatives, while the thiol group can participate in cyclization reactions or act as a nucleophile. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule.

For instance, intramolecular reactions between the carboxylic acid (or a derivative) and the thiol group could lead to the formation of benzothiophene-based scaffolds. Furthermore, the thiol group's nucleophilicity can be exploited in reactions with electrophiles to introduce a wide array of substituents, thereby generating a library of compounds for biological screening.

Table 1: Potential Scaffold Synthesis Starting from 2-Fluoro-5-sulfanylbenzoic Acid

| Starting Material | Reagents and Conditions | Potential Scaffold | Significance in Medicinal Chemistry |

| 2-Fluoro-5-sulfanylbenzoic acid | 1. SOCl₂, 2. Amine R-NH₂ | 2-Fluoro-5-sulfanylbenzamide derivative | Amide bond formation is a fundamental transformation in drug synthesis. |

| 2-Fluoro-5-sulfanylbenzoic acid | Acid or base catalyst | Benzothiophene derivative | Benzothiophenes are privileged structures found in numerous biologically active compounds. |

| 2-Fluoro-5-sulfanylbenzoic acid | Alkyl halide (R-X) | 2-Fluoro-5-(alkylthio)benzoic acid | Introduction of diverse side chains for structure-activity relationship (SAR) studies. |

Peptide and Peptidomimetic Conjugation Strategies

The conjugation of small molecules to peptides and peptidomimetics is a powerful strategy to enhance their therapeutic properties, such as cell permeability, target specificity, and in vivo stability. The carboxylic acid and thiol groups of 2-fluoro-5-sulfanylbenzoic acid provide orthogonal handles for such conjugations.

The carboxylic acid can be activated and coupled to the N-terminus of a peptide or an amino group on a peptide side chain using standard peptide coupling reagents. nih.gov Concurrently, the thiol group offers a specific site for conjugation through thiol-ene "click" chemistry or by reaction with maleimides, which are commonly incorporated into peptides. This dual functionality allows for the precise attachment of the benzoic acid moiety to different parts of a peptide, enabling the exploration of structure-activity relationships.

Role in the Development of Photoaffinity Probes and Fluorescent Probes

Similarly, for the development of fluorescent probes, the thiol group could serve as an attachment point for a fluorophore. The resulting molecule could be designed to exhibit changes in its fluorescent properties upon binding to a target or in response to a specific biological event, such as a change in redox potential.

Utilization in Catalysis and Reagent Design

The functional groups of 2-fluoro-5-sulfanylbenzoic acid also lend themselves to applications in catalysis and reagent design. The thiol group can be a key component in the design of organocatalysts, particularly for reactions involving transition metal-free catalysis. For example, thiourea-based catalysts, which can be synthesized from precursors containing a thiol group, are known to be effective in a variety of asymmetric transformations.

Furthermore, the compound could be used as a ligand for transition metal catalysts. The soft nature of the sulfur atom makes it a good ligand for soft metals like palladium, platinum, and gold. The electronic properties of the benzene ring, influenced by the fluorine and carboxylic acid groups, could be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

Structure Reactivity Relationship Studies and Mechanistic Insights

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design (Focus on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. wikipedia.orgnih.gov These models are built upon the principle that the properties of a molecule are encoded in its structure. By quantifying specific structural features, known as descriptors, it becomes possible to create mathematical equations that predict the activity of new or untested compounds. wikipedia.orgyoutube.com

In the context of designing derivatives of 2-Fluoro-5-sulfanylbenzoic acid, QSAR would involve synthesizing a range of related compounds and measuring their reactivity in a specific reaction. These experimental results are then correlated with calculated physicochemical parameters (descriptors). youtube.com The goal is to identify which properties are most influential, guiding the rational design of new derivatives with enhanced reactivity or specific characteristics. nih.gov

The key to a successful QSAR model lies in the selection of appropriate descriptors that capture the relevant electronic, steric, and hydrophobic properties of the molecule. youtube.com For substituted benzoic acids, these parameters are critical for predicting properties like acidity (pKa) or reaction rates.

Interactive Table: Key Chemical Parameters in QSAR Studies Below is a table of common descriptors used in QSAR modeling, which would be relevant for analyzing derivatives of 2-Fluoro-5-sulfanylbenzoic acid.

| Parameter Type | Descriptor Name | Symbol | Description | Relevance to Reactivity |

| Electronic | Hammett Constant | σ | Measures the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. | Predicts the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. |

| Electronic | Dipole Moment | µ | Indicates the overall polarity of the molecule. biolscigroup.us | Influences solubility and interactions with polar reagents and solvents. |

| Electronic | pKa | pKa | The negative logarithm of the acid dissociation constant; a quantitative measure of acid strength. nih.gov | Directly relates to the ease of deprotonation of the carboxylic acid group. |

| Steric | Taft's Steric Parameter | E_s | Quantifies the steric bulk of a substituent. | Affects the accessibility of the reaction center (carbonyl carbon) to nucleophiles. |

| Steric | Molar Refractivity | MR | A measure of the volume occupied by an atom or group and its polarizability. nih.gov | Relates to the size of the substituent and its potential for van der Waals interactions. |

| Hydrophobic | Partition Coefficient | logP | Measures the lipophilicity of a molecule by its distribution between octanol (B41247) and water. youtube.com | Important for predicting how the molecule will behave in different solvent systems. |

| Topological | Connectivity Indices | χ | Numerical values derived from the molecular graph that describe the size, shape, and branching of a molecule. | Can correlate with a wide range of physical and chemical properties. |

These parameters, when applied to a series of molecules, allow researchers to build a statistically significant model (e.g., Activity = f(σ, E_s, logP)) that can guide further chemical synthesis. wikipedia.org

Role of Fluorine and Sulfanyl (B85325) Substituents in Directing Reactivity and Selectivity

The chemical personality of 2-Fluoro-5-sulfanylbenzoic acid is dominated by the electronic and steric effects of its two substituents. Their positions on the benzene (B151609) ring are critical to their influence on the carboxylic acid group.

Fluorine Substituent (ortho-position): The fluorine atom at the ortho-position to the carboxylic acid exerts a powerful influence.

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the benzene ring through the sigma bonds. libretexts.org This electron-withdrawing inductive effect makes the carboxyl group more acidic by stabilizing the resulting carboxylate anion. libretexts.org

Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated to the pi system of the benzene ring. quora.com However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance effect is weaker than its inductive effect. quora.com

Steric and Ortho Effects: Being in the ortho position, the fluorine atom can sterically hinder the approach of reagents to the carboxylic acid group. nih.govresearchgate.net It can also participate in intramolecular interactions, such as hydrogen bonding or repulsive interactions with the carbonyl oxygen, which can influence the preferred conformation and reactivity of the molecule. nih.gov

Sulfanyl Substituent (meta-position): The sulfanyl group (-SH), located meta to the carboxylic acid, has a more nuanced role.

Inductive Effect (-I): Sulfur is more electronegative than carbon, so the sulfanyl group exerts a weak electron-withdrawing inductive effect.

Resonance Effect (+M): Like fluorine, the sulfur atom has lone pairs that can be donated to the aromatic ring. This effect, however, primarily influences the ortho and para positions. Since the sulfanyl group is in the meta position relative to the carboxyl group, its resonance effect does not directly delocalize into the carboxyl group. Its influence on the acidity and reactivity of the carboxyl group is therefore dominated by its weaker inductive effect.

Mechanistic Investigations of Key Derivatization Reactions

The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions. The mechanisms of these reactions are modulated by the fluorine and sulfanyl substituents.

Fischer Esterification: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. tcu.eduyoutube.com The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by a strong acid catalyst (like H₂SO₄), which makes the carbonyl carbon significantly more electrophilic. youtube.com

Nucleophilic Attack: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, while the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com

For 2-Fluoro-5-sulfanylbenzoic acid, the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, which should facilitate the initial nucleophilic attack by the alcohol. However, the steric bulk of the ortho-fluorine can slow down the reaction by impeding the approach of the alcohol, a known issue for ortho-substituted benzoic acids. researchgate.net

Amide Formation: Amides are typically synthesized by reacting a carboxylic acid with an amine. Direct reaction is often difficult because amines are basic and carboxylic acids are acidic, leading to an acid-base reaction to form a stable salt. masterorganicchemistry.com Therefore, the carboxylic acid must first be "activated." A common method is to convert it to a more reactive acyl chloride. masterorganicchemistry.com

Activation to Acyl Chloride: The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-fluoro-5-sulfanylbenzoyl chloride. This step replaces the -OH group with -Cl, a much better leaving group. masterorganicchemistry.com

Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. libretexts.org

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: A second equivalent of the amine (or another base like pyridine) removes the proton from the nitrogen to give the final, neutral amide product. youtube.com

Alternatively, direct condensation can be achieved using coupling agents or catalysts like TiCl₄. dntb.gov.uanih.gov In any mechanism, the electronic properties of 2-Fluoro-5-sulfanylbenzoic acid make the carbonyl carbon highly susceptible to attack. The primary challenge, as with esterification, is the potential steric hindrance from the ortho-fluorine substituent, which may necessitate more forcing reaction conditions or specific catalytic systems to achieve high yields. dntb.gov.ua

Emerging Research Frontiers and Future Perspectives

Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable synthetic routes is a paramount goal in modern chemistry. For precursors like 2-Fluoro-5-sulfanylbenzoic acid, research is moving away from traditional methods that may involve harsh reagents or produce significant waste.

Key Sustainable Approaches:

Catalytic Systems: The use of efficient catalysts can reduce energy consumption and improve yields. For instance, methods like the Kolbe-Schmitt reaction, sometimes facilitated by a catalytic carrier, can offer a simpler, high-yield pathway for related hydroxybenzoic acids, a principle that could be adapted for sulfanyl (B85325) analogs. google.com The use of titanium silicate (B1173343) molecular sieves has also been shown to be effective in other contexts, providing an efficient and environmentally friendly catalytic option. rsc.org

Alternative Energy Sources: Techniques utilizing ultrasound have been developed for the eco-friendly and efficient synthesis of complex heterocyclic compounds from fluorinated precursors. nih.gov These methods can proceed without solvents, catalysts, or other additives, highlighting a significant step towards sustainable manufacturing. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. Reactions like the Ullmann transformation, which can be performed in water, demonstrate a move towards greener solvent choices and improved atom economy for producing substituted benzoic acids. chemicalbook.com

| Sustainable Strategy | Principle | Relevance to 2-Fluoro-5-sulfanylbenzoic acid Synthesis |

| Heterogeneous Catalysis | Using solid catalysts like titanium silicate molecular sieves to simplify purification and reduce waste. rsc.org | Potential for developing cleaner methods for the introduction or modification of functional groups on the benzene (B151609) ring. |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to drive reactions, often reducing the need for heat, solvents, and catalysts. nih.gov | Could be explored for synthesizing derivatives of 2-Fluoro-5-sulfanylbenzoic acid, enhancing efficiency and green credentials. nih.gov |

| Aqueous Phase Reactions | Using water as a solvent to replace volatile organic compounds (VOCs), as seen in some Ullmann couplings. chemicalbook.com | Applicable for nucleophilic substitution reactions to create derivatives, minimizing environmental impact. |

| Flow Chemistry | Performing reactions in a continuous flow system, which allows for better control, scalability, and safety. nih.gov | An integrated flow system approach could enable rapid and efficient production of derivatives on a larger scale. nih.gov |

Exploration of Novel Chemical Transformations and Applications in Emerging Fields

The distinct reactivity of the three functional groups in 2-Fluoro-5-sulfanylbenzoic acid allows for a wide array of chemical transformations, opening doors to novel applications. The carboxylic acid group facilitates amide bond formation, the fluorine atom can participate in nucleophilic aromatic substitution, and the sulfanyl group offers a site for various coupling reactions.

Synthesis of Heterocycles: The compound is a valuable precursor for creating complex molecular architectures. For example, related 2-fluorobenzoic acid derivatives are used to synthesize benzoxazepinones via intramolecular nucleophilic aromatic substitution. ossila.com Similarly, other di-halogenated benzoic acids are used in Sonogashira-type reactions to produce bioactive bicyclic heterocycles like phthalides and isocoumarins. ossila.com

Medicinal Chemistry: Fluorinated benzoic acids are foundational scaffolds in drug discovery. Derivatives of similar structures are used to create potent and selective kinase inhibitors for treating chronic pain and other conditions. ossila.com The synthesis of novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and other nitrogen-containing heterocycles from related fluorinated acids has yielded compounds with significant anti-inflammatory activity. nih.gov

Materials Science: The thiol group provides a reactive handle for surface modification or polymerization, suggesting potential use in developing functional materials or polymers with specific electronic or optical properties.

Advancements in High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the chemical space around 2-Fluoro-5-sulfanylbenzoic acid, modern high-throughput and combinatorial techniques are essential. These methods allow for the rapid synthesis and screening of large libraries of related compounds to identify molecules with desired properties.

Recent advancements have demonstrated the feasibility of using automated solid-phase synthesis to generate large libraries of complex molecules like macrocycles. nih.gov In one such workflow, a library of 480 unique macrocycles was generated using a set of linkers and amino acids, showcasing the power of this approach. nih.gov A high-throughput sub-solidus synthesis workflow has also been developed to accelerate the screening of oxide materials, a methodology whose principles can be adapted for organic synthesis. rsc.org

By applying these principles, 2-Fluoro-5-sulfanylbenzoic acid could be used as a core scaffold in a combinatorial approach. The carboxylic acid could be reacted with a diverse set of amines, while the sulfanyl group could be alkylated or arylated with various partners, quickly generating a large library of derivatives for biological or materials screening.

Computational Design of Advanced Materials Precursors

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized, guiding research efforts toward the most promising candidates. Density Functional Theory (DFT) is one such method used to analyze the molecular structure, electronic environment, and reactivity of complex molecules.

For 2-Fluoro-5-sulfanylbenzoic acid, computational modeling can be used to:

Predict Reactivity: Calculate the electron density distribution to predict which sites are most susceptible to nucleophilic or electrophilic attack, thus guiding synthetic strategy.

Design Functional Materials: Simulate how derivatives might self-assemble or interact with surfaces, aiding in the design of new polymers, sensors, or electronic materials.

Elucidate Molecular Geometry: Determine the three-dimensional arrangement of functional groups and their conformational flexibility, which is crucial for understanding biological activity or material properties.

| Computational Method | Application for 2-Fluoro-5-sulfanylbenzoic acid | Research Goal |

| Density Functional Theory (DFT) | Analyze electron distribution, bond lengths, and conformational flexibility. | Predict reactivity and design molecules with specific electronic properties. |

| Molecular Dynamics (MD) | Simulate the behavior of molecules over time to understand interactions and self-assembly. | Design of functional polymers and self-assembling monolayers. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of derivatives with their observed biological activity. | Guide the design of more potent therapeutic agents. |

Synergistic Approaches Combining Synthetic and Computational Research

The future of chemical research lies in the tight integration of synthetic chemistry and computational design. This synergistic approach creates a powerful feedback loop:

Computational Prediction: Computational models are used to design a virtual library of derivatives of 2-Fluoro-5-sulfanylbenzoic acid and predict their properties (e.g., binding affinity to a biological target, or electronic bandgap).

Targeted Synthesis: High-throughput synthesis techniques are then employed to create the most promising candidates identified by the computational screen.

Experimental Validation: The synthesized compounds are tested to validate the computational predictions.

Model Refinement: The experimental results are used to refine the computational models, improving their predictive accuracy for the next cycle of design and discovery.

This integrated workflow accelerates the discovery of new molecules and materials by focusing laboratory efforts on compounds with the highest probability of success, saving time, resources, and reducing waste. The application of such a strategy to a versatile building block like 2-Fluoro-5-sulfanylbenzoic acid holds immense potential for innovation in medicine and materials science.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of 2-fluoro-5-sulfanylbenzoic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.